Cas no 737718-64-8 (5-methylhexan-3-amine)

5-Methylhexan-3-amine is a branched-chain aliphatic amine with the molecular formula C7H17N. This secondary amine features a methyl substituent at the 5-position of a hexane backbone, imparting steric and electronic effects that influence its reactivity and solubility. It is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s branched structure enhances its stability and can modify physicochemical properties such as boiling point and lipophilicity compared to linear analogs. Its amine functionality allows for further derivatization, making it a versatile building block in fine chemical applications. Proper handling is advised due to its basic and potentially irritant nature.
5-methylhexan-3-amine structure
5-methylhexan-3-amine structure
Product Name:5-methylhexan-3-amine
CAS No:737718-64-8
MF:C7H17N
MW:115.21658205986
CID:4164298
PubChem ID:22955496
Update Time:2025-06-13

5-methylhexan-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Hexanamine, 5-methyl-
    • 5-methylhexan-3-amine
    • TXSYUJZYRYMDQD-UHFFFAOYSA-N
    • SCHEMBL101928
    • 737718-64-8
    • EN300-1236776
    • AKOS010037678
    • Inchi: 1S/C7H17N/c1-4-7(8)5-6(2)3/h6-7H,4-5,8H2,1-3H3
    • InChI Key: TXSYUJZYRYMDQD-UHFFFAOYSA-N
    • SMILES: CCC(N)CC(C)C

Computed Properties

  • Exact Mass: 115.136099547Da
  • Monoisotopic Mass: 115.136099547Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 50.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26Ų

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Additional information on 5-methylhexan-3-amine

Introduction to 5-methylhexan-3-amine (CAS No. 737718-64-8)

5-methylhexan-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 737718-64-8, is a significant organic compound that has garnered attention in the field of pharmaceutical and chemical research. This amine derivative features a six-carbon chain with a methyl substituent at the fifth carbon and an amine group at the third carbon, making it a versatile intermediate in synthetic chemistry. Its unique structural properties have positioned it as a valuable building block in the development of various biochemical applications.

The compound’s molecular formula, C7H17N, underscores its hydrophobic nature, which is complemented by the polar amine functional group. This balance of hydrophobic and hydrophilic characteristics makes 5-methylhexan-3-amine particularly useful in drug design, where surface properties often dictate bioavailability and metabolic stability. Recent studies have highlighted its potential role in modulating enzyme activity and as a precursor for more complex pharmacophores.

In the realm of medicinal chemistry, 5-methylhexan-3-amine has been explored for its ability to serve as a chiral auxiliary or a key intermediate in the synthesis of enantiomerically pure compounds. Chirality is a critical factor in drug efficacy, as many therapeutic agents exhibit stereoselective interactions with biological targets. The structural flexibility of this amine allows for modifications that can enhance binding affinity and reduce side effects, aligning with current trends toward personalized medicine.

Recent advancements in computational chemistry have further illuminated the synthetic pathways involving 5-methylhexan-3-amine. Molecular modeling studies suggest that this compound can be efficiently incorporated into peptidomimetics and protease inhibitors, which are essential in treating chronic diseases such as cancer and neurodegenerative disorders. The ability to fine-tune its reactivity through functional group transformations has made it a staple in high-throughput screening campaigns for novel drug candidates.

The pharmacological profile of 5-methylhexan-3-amine has also been investigated in preclinical models. Initial findings indicate that derivatives of this compound may exhibit inhibitory effects on certain kinases and phosphodiesterases, which are implicated in signal transduction pathways relevant to inflammation and immune response. These properties make it an attractive candidate for further exploration in anti-inflammatory and immunomodulatory therapies.

Synthetic methodologies for 5-methylhexan-3-amine have seen significant refinement over the past decade. Catalytic hydrogenation and reductive amination remain popular routes, but newer techniques such as transition-metal-catalyzed cross-coupling reactions offer improved yields and selectivity. The development of greener solvents and biocatalysts has also contributed to more sustainable production processes, aligning with global efforts to minimize environmental impact.

The role of 5-methylhexan-3-amine in material science is another emerging area of interest. Its incorporation into polymer matrices can enhance mechanical strength while maintaining flexibility, making it useful in advanced coatings and adhesives. Additionally, its ability to form stable complexes with metal ions has implications for catalysis and sensor technologies.

Regulatory considerations for compounds like 5-methylhexan-3-amine are stringent but manageable when proper protocols are followed. Documentation of synthesis routes, purity standards, and toxicological assessments are essential for compliance with international guidelines. Collaborative efforts between academic researchers and industrial chemists have streamlined these processes, ensuring that novel derivatives can reach clinical evaluation efficiently.

The future prospects for 5-methylhexan-3-amine are promising, with ongoing research focusing on expanding its utility across multiple disciplines. Innovations in synthetic biology may enable the production of this compound through microbial fermentation, reducing reliance on traditional petrochemical sources. Furthermore, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be crucial in unlocking its full potential.

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